molecular formula C23H18N2O5 B2916494 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-ylmethyl)benzamide CAS No. 952000-26-9

4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-ylmethyl)benzamide

货号: B2916494
CAS 编号: 952000-26-9
分子量: 402.406
InChI 键: IJNNQSGDUQJVKL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a coumarin (4H-chromen-4-one) core substituted with a methoxy group at position 7 and an ether-linked benzamide at position 2. The benzamide is further functionalized with a pyridin-2-ylmethyl group. Coumarins are known for their diverse biological activities, including anticoagulant, anticancer, and antimicrobial properties.

属性

IUPAC Name

4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5/c1-28-18-9-10-19-20(12-18)29-14-21(22(19)26)30-17-7-5-15(6-8-17)23(27)25-13-16-4-2-3-11-24-16/h2-12,14H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNNQSGDUQJVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Structural Characteristics

This compound has the following molecular details:

  • Molecular Formula : C23H21N2O5
  • Molecular Weight : 402.4 g/mol
  • CAS Number : 952000-26-9

The structure includes:

  • A chromone core, known for various biological activities.
  • A methoxy group and an oxo group , which may enhance its reactivity and interaction with biological targets.

Potential Biological Activities

Preliminary analyses suggest several areas where this compound might exhibit biological activity:

  • Anticancer Activity : The chromone structure is often linked to anticancer properties. Similar compounds have shown antiproliferative effects against various cancer cell lines. For instance, derivatives of chromone have been reported to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Inhibition of Enzymatic Activity : Interaction studies indicate that this compound may bind to specific proteins like STAT3, which is involved in cell signaling pathways related to cancer progression. Kinetic studies suggest that it operates through non-competitive inhibition mechanisms, which could be advantageous in therapeutic applications.
  • Comparative Analysis with Related Compounds :
    • 2,4,5-trimethoxy-N-(2-pyridinylmethyl)benzamide : Exhibits antiproliferative effects against cancer cells.
    • Chromone-based inhibitors : Known for inhibiting monoamine oxidase B.
    • N-Benzyl derivatives : Show potential anticancer activity.
Compound NameStructure FeaturesBiological Activity
2,4,5-trimethoxy-N-(2-pyridinylmethyl)benzamideContains trimethoxy groups and pyridineAntiproliferative against cancer cells
Chromone-based inhibitorsChromone core with varied substitutionsInhibits monoamine oxidase B
N-Benzyl derivativesBenzyl group attached to chromonePotential anticancer activity

Case Studies and Research Findings

While specific case studies on 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-ylmethyl)benzamide are scarce, related studies indicate promising avenues for exploration:

  • Antiviral Activity : Research on similar benzamide derivatives has highlighted their ability to inhibit viral replication (e.g., hepatitis C virus). The structure-activity relationship (SAR) analysis in these studies reveals that modifications in the aryl groups can significantly enhance antiviral efficacy.
  • Enzyme Inhibition Studies : Compounds with similar structural features have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, demonstrating varying degrees of effectiveness. For example, some derivatives showed IC50 values indicative of strong inhibition at low concentrations.
  • Cytotoxicity Assessments : In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)-N-(pyridin-2-yllmethyl)benzamide could potentially share similar properties.

相似化合物的比较

Structural Variations and Functional Group Modifications

Aromatic/heterocyclic core substitutions :
  • 4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide (): Key difference: Replaces the coumarin core with a simple phenoxy group. Impact: Reduces molecular complexity and may lower metabolic stability compared to the coumarin-containing analog.
  • 4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide ():

    • Key difference : Substitutes coumarin with an isoxazole ring.
    • Impact : The smaller isoxazole heterocycle could improve solubility but reduce π-π interactions critical for target binding .
  • 4-[(4-Chlorobenzyl)oxy]-3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide (): Key difference: Introduces a chlorobenzyloxy group and an oxazolo-pyridine moiety.
Linker modifications :
  • 3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide ():
    • Key difference : Uses a propanamide linker instead of an ether bond.
    • Impact : The flexible linker may alter binding kinetics and bioavailability compared to the rigid ether linkage in the parent compound .
Heterocyclic substitutions on benzamide :
  • 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (): Key difference: Replaces pyridin-2-ylmethyl with a thienopyrazole ring. Impact: The sulfur-containing heterocycle could improve lipophilicity and membrane permeability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~407.4 (estimated) Not reported Coumarin, pyridin-2-ylmethyl
4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide ~335.4 Not reported Phenoxy, pyridin-2-ylmethyl
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide 338.36 Not reported Propanamide, pyridin-4-yl
4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide ~353.4 Not reported Isoxazole, 6-methylpyridin-2-yl
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide ~443.3 Not reported Thienopyrazole, bromo
  • Molecular weight : The target compound’s higher molecular weight (due to the coumarin core) may affect pharmacokinetics, such as absorption and distribution.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。